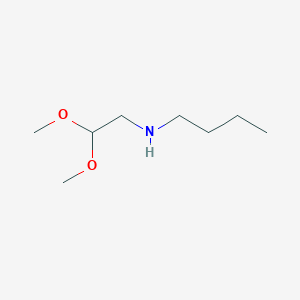

N-(2,2-dimethoxyethyl)butan-1-amine

Description

N-(2,2-Dimethoxyethyl)butan-1-amine is a secondary amine characterized by a butan-1-amine backbone substituted with a 2,2-dimethoxyethyl group. This structural motif introduces both steric and electronic modifications compared to simpler alkylamines. The dimethoxyethyl group enhances polarity and hydrogen-bonding capacity, which may influence solubility in polar solvents and reactivity in synthetic applications.

Properties

CAS No. |

98544-93-5 |

|---|---|

Molecular Formula |

C8H19NO2 |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

N-(2,2-dimethoxyethyl)butan-1-amine |

InChI |

InChI=1S/C8H19NO2/c1-4-5-6-9-7-8(10-2)11-3/h8-9H,4-7H2,1-3H3 |

InChI Key |

QGNGLQHRHIOVPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkyl-Substituted Butan-1-amines

Example : Diisopentylamine (N,N-bis(3-methylbutyl)amine)

- Structure : Branched alkyl chains (3-methylbutyl groups).

- Properties : Lower polarity due to hydrocarbon substituents; boiling point 121–122°C at 13.3 kPa, density 0.77 g/cm³ .

- Applications: Intermediate in organic synthesis, particularly for non-polar reactants.

- Contrast : The dimethoxyethyl group in N-(2,2-dimethoxyethyl)butan-1-amine increases polarity, likely raising boiling point and water solubility compared to Diisopentylamine.

Aromatic-Substituted Butan-amines

Example : N-Ethyl-1-phenyl-butane-2-amine (N-Etil-PBA)

- Structure : Phenyl group at the β-position of the butan-2-amine backbone.

- Applications: Investigated as a novel psychoactive substance.

- Contrast: The target compound lacks aromaticity but features ether oxygen atoms, which may favor applications in coordination chemistry or as a hydrogen-bond donor.

Heterocyclic-Substituted Butan-amines

Example : N-(Furan-2-ylmethyl)butan-1-amine

- Structure : Furan ring attached via a methylene group.

- Applications : Intermediate in heterocyclic synthesis.

- Contrast : The dimethoxyethyl group provides ether oxygens without aromaticity, possibly reducing resonance stabilization but improving solubility in protic solvents.

Organometallic Ligands

Example : N-(Dipyridin-2-ylmethyl)butan-1-amine (IrL5)

- Structure : Pyridyl groups enable bidentate coordination.

- Properties : Forms stable iridium(III) complexes with quantum yields up to 13% and lifetimes of 2.3 μs .

- Applications : Phosphorescent materials for OLEDs or sensors.

- Contrast : The dimethoxyethyl group in the target compound may act as a weaker-field ligand compared to pyridyl groups, altering metal complex stability and emission properties.

Physicochemical and Functional Group Analysis

Functional Group Impact :

- Dimethoxyethyl: Enhances solubility in polar solvents (e.g., ethanol, DMSO) and stabilizes intermediates via hydrogen bonding.

- Branched Alkyl (Diisopentylamine) : Reduces crystallinity, favoring liquid-phase reactions.

- Aromatic (N-Etil-PBA) : Introduces bioactivity and UV-vis absorption properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.